
2-(N-Hydroxyamino)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Hydroxyamino)acetamide hydrochloride is a versatile chemical compound widely used in scientific research. Its unique properties make it an invaluable tool for studying molecular interactions and designing innovative solutions.
Preparation Methods
The synthesis of 2-(N-Hydroxyamino)acetamide hydrochloride can be carried out through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be performed without solvents at room temperature or with heating. Industrial production methods often involve electrosynthesis, which is a greener and more sustainable approach .
Chemical Reactions Analysis
2-(N-Hydroxyamino)acetamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, when heated with dilute hydrochloric acid, it forms acetic acid and ammonium ions . It also reacts with β-dicarbonyls to produce substituted pyrimidines and with acetaldehydes to form substituted imidazoles . Common reagents used in these reactions include dilute acids and β-dicarbonyls .
Scientific Research Applications
2-(N-Hydroxyamino)acetamide hydrochloride is used in a wide range of scientific research applications. In chemistry, it is employed in the synthesis of biologically active compounds and heterocyclic moieties . In biology and medicine, it is used in drug development and catalysis. Its unique properties make it an invaluable tool for studying molecular interactions and designing innovative solutions.
Mechanism of Action
Comparison with Similar Compounds
2-(N-Hydroxyamino)acetamide hydrochloride can be compared with other similar compounds such as acetamidine hydrochloride and lidocaine hydrochloride . While acetamidine hydrochloride reacts with β-dicarbonyls to produce substituted pyrimidines , lidocaine hydrochloride is used as a local anesthetic . The unique properties of this compound, such as its ability to regulate the aliphatic amidase operon, set it apart from these similar compounds .
Properties
Molecular Formula |
C2H7ClN2O2 |
|---|---|
Molecular Weight |
126.54 g/mol |
IUPAC Name |
2-(hydroxyamino)acetamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-2(5)1-4-6;/h4,6H,1H2,(H2,3,5);1H |
InChI Key |
CLOBQKZSZAGGQR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)NO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


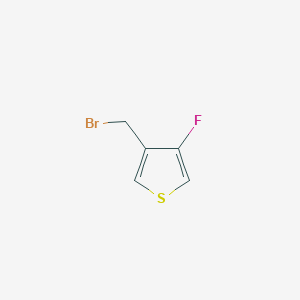
![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)

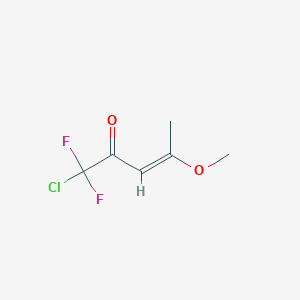
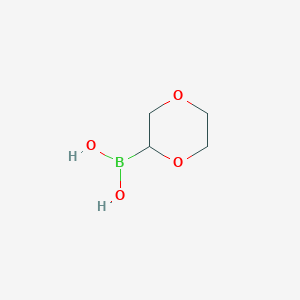
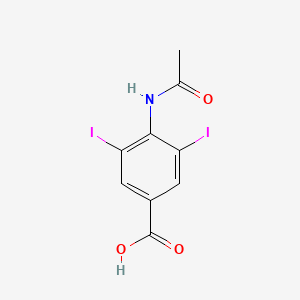
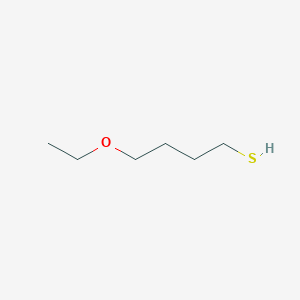
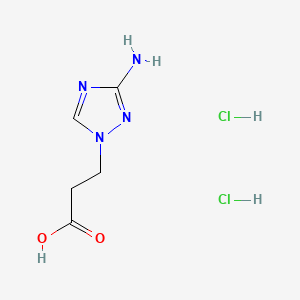
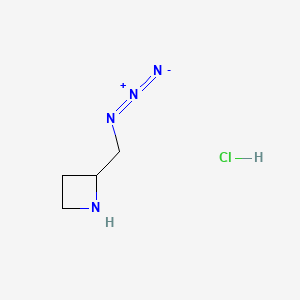
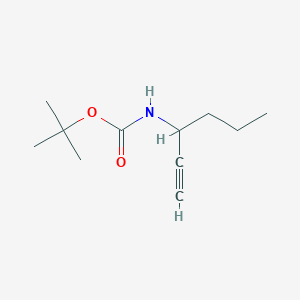

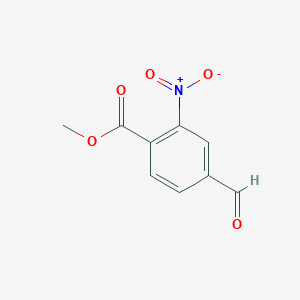
![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)
![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
